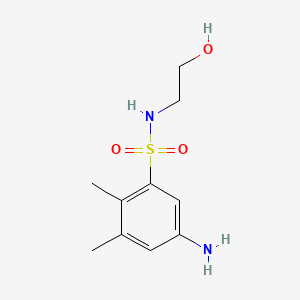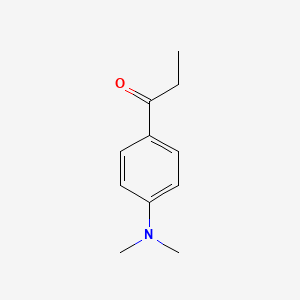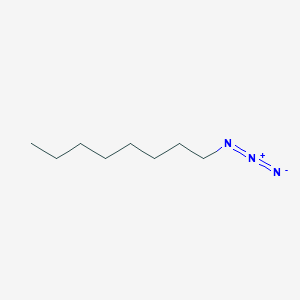
1-Azidooctane
概要
説明
1-Azidooctane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of chemistry. Its structure, characterized by an azide group attached to an octane chain, opens up possibilities for reactions and applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals, excluding its use in drug applications directly.
Synthesis Analysis
The synthesis of 1-Azidooctane and related azide compounds typically involves the attachment of an azide group to an alkane chain. A commonly used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the regiospecific addition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles. This method demonstrates the efficiency and versatility of synthesizing azide-functionalized molecules, including 1-Azidooctane, under mild conditions with high yield and purity (Tornøe, Christensen, & Meldal, 2002).
Molecular Structure Analysis
The molecular structure of azides, including 1-Azidooctane, is significant for understanding their reactivity and interactions. X-ray crystallography studies, such as those on related azide compounds, provide insights into the geometry and electronic structure of azides. These studies highlight the linear arrangement of the nitrogen atoms in the azide group and its implications for reactivity and stability (Goh et al., 2014).
Chemical Reactions and Properties
1-Azidooctane participates in various chemical reactions characteristic of azides. One of the most notable is its role in the Huisgen cycloaddition, leading to the formation of triazoles. Azides are also known to undergo decomposition, releasing nitrogen gas, which can be utilized in synthesizing nitrogen-containing compounds or in materials science for creating porous structures (Choudhury, Gupta, Silva, & Ramamurthy, 2013).
Physical Properties Analysis
The physical properties of 1-Azidooctane, such as melting and boiling points, solubility in various solvents, and density, are crucial for its handling and application in synthesis. While specific data on 1-Azidooctane may not be readily available, the properties of azides generally suggest moderate volatility and a propensity for explosive decomposition under certain conditions, necessitating careful handling.
Chemical Properties Analysis
Chemically, azides like 1-Azidooctane are known for their high nitrogen content and the ability to release nitrogen gas upon decomposition. This reactivity is leveraged in click chemistry reactions, where azides serve as versatile reagents for forming stable, covalently bonded structures with alkynes. The azide functional group's reactivity towards electrophilic and nucleophilic agents further defines its chemical properties, making it a valuable tool in organic synthesis (Sabitha, Babu, Rajkumar, & Yadav, 2002).
科学的研究の応用
Synthesis of Bicyclo[1.1.1]pentan-1-amine
1-Azidooctane, through its derivative 1-azido-3-iodobicyclo[1.1.1]pentane, plays a crucial role in synthesizing bicyclo[1.1.1]pentan-1-amine, a compound significant in medicinal chemistry. This synthesis offers a scalable and flexible route to produce this important moiety, emphasizing its potential versatility in pharmaceutical applications (Goh et al., 2014).
Development of 1H-[1,2,3]-Triazoles
1-Azidooctane is involved in the synthesis of 1H-[1,2,3]-triazoles through the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This process is significant for generating diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, showcasing its utility in peptide chemistry and drug design (Tornøe et al., 2002).
Fluorescent Derivatives of AZT
The azide function in 1-azidooctane facilitates the synthesis of 1,2,3-triazole derivatives, such as fluorescent derivatives of 3′-Deoxy-3-azidothymidine (AZT). This application is significant for developing novel fluorescent probes, contributing to advancements in biochemical and medical research (Szafrański et al., 2015).
Magnetic Materials and Ligand Chemistry
1-Azidooctane, through its azido group, is crucial in creating magnetic molecule materials. Its ability to act as a bridging ligand in magnetochemistry has led to significant insights into the magnetic behaviors of azido metal compounds. This is vital in the development of materials science and understanding of magnetic anisotropy in various compounds (Zeng et al., 2009).
Photofunctionalization in Host-Guest Chemistry
1-Azidooctane derivatives, such as azidoadamantanes, demonstrate interesting reactivity within host molecules like octa acid (OA) and cucurbit[7]uril (CB7). The formation of nitrenes from these derivatives leads to unique intermolecular reactions, contributing to the field of host-guest chemistry and the development of novel photofunctionalized compounds (Choudhury et al., 2013).
特性
IUPAC Name |
1-azidooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAHCVNYRABXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995896 | |
| Record name | 1-Azidooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidooctane | |
CAS RN |
7438-05-3 | |
| Record name | 1-Azidooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azidooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

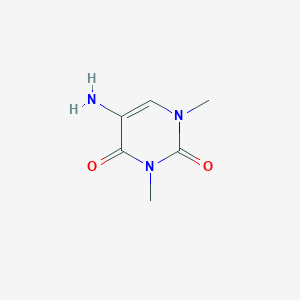
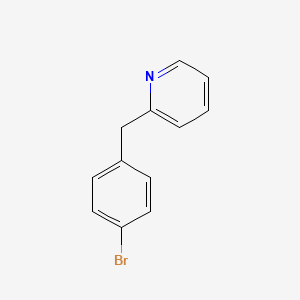
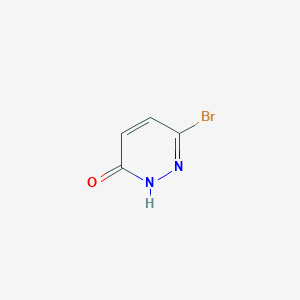
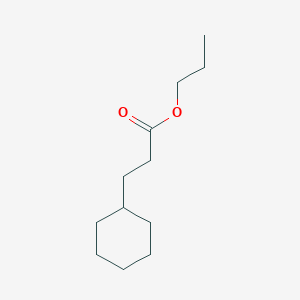
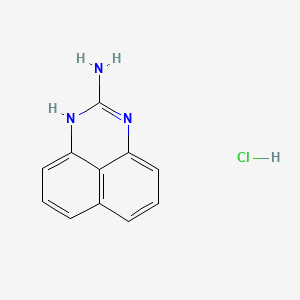
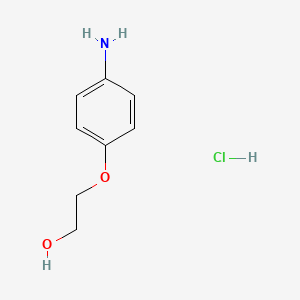
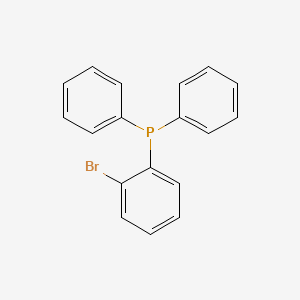
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)
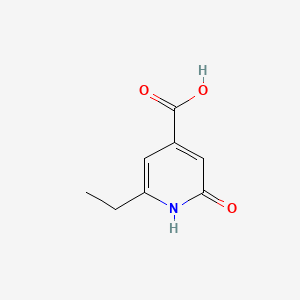
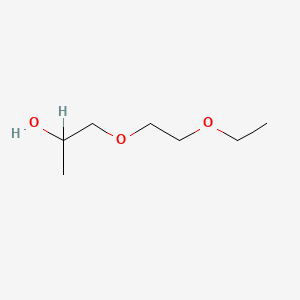

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
